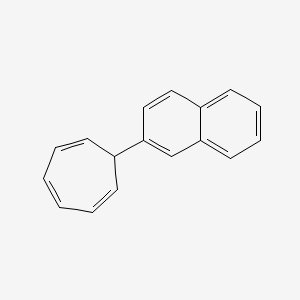
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene is an organic compound that features a unique structure combining a cycloheptatriene ring with a naphthalene moiety
Méthodes De Préparation
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with naphthalene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or photochemical reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, especially on the naphthalene ring, using reagents such as bromine or nitric acid. These reactions lead to the formation of halogenated or nitrated products.
Applications De Recherche Scientifique
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to participate in electron transfer reactions, making it useful in redox processes.
Comparaison Avec Des Composés Similaires
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be compared to similar compounds such as tropone and tropolone. These compounds share the cycloheptatriene ring but differ in their functional groups and overall reactivity. Tropone, for example, has a ketone group, while tropolone has an additional hydroxyl group. The presence of the naphthalene moiety in this compound adds to its uniqueness and expands its range of applications.
Propriétés
Numéro CAS |
38287-45-5 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene |
InChI |
InChI=1S/C17H14/c1-2-4-8-14(7-3-1)17-12-11-15-9-5-6-10-16(15)13-17/h1-14H |
Clé InChI |
DGHIDQCLDWAGNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
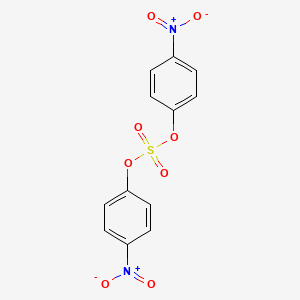


![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
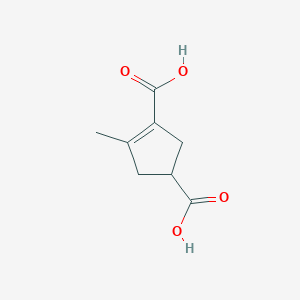
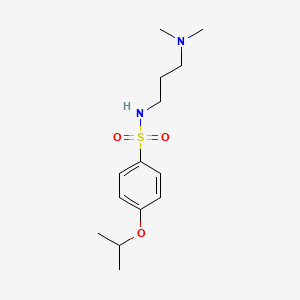
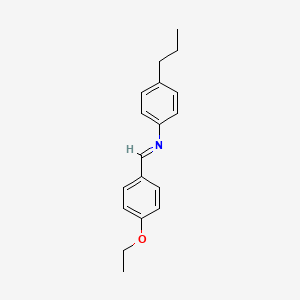
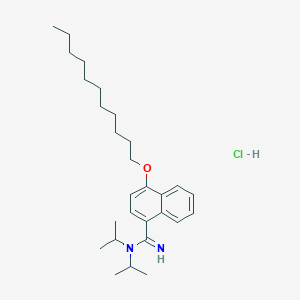
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
